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molecular formula C14H13NO2 B104770 N-(2-phenoxyphenyl)acetamide CAS No. 143359-96-0

N-(2-phenoxyphenyl)acetamide

Cat. No. B104770
M. Wt: 227.26 g/mol
InChI Key: MKWIUUISIFXUPZ-UHFFFAOYSA-N
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Patent
US09156870B2

Procedure details

The mixture of N-(2-phenoxyphenyl)acetamide (120 g, 528 mmol), potassium carbonate (7.30 g, 52.8 mmol), palladium acetate (11.85 g, 52.8 mmol) and pivalic acid (539 g, 5280 mmol) was prepared and heated at 105° C. (inner temperature) under air for two days. GC-MS showed 60% product. The reaction was stirred at 115° C. (inner temperature) for another night. The reaction was then cooled to room temperature and neutralized by saturated sodium carbonate solution, which was then extracted by EtOAc three times. The extraction was concentrated to give the crude product N-(dibenzo[b,d]furan-4-yl)acetamide (90 g, 76% yield) as brown solid.
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
539 g
Type
reactant
Reaction Step One
Quantity
11.85 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH:14][C:15](=[O:17])[CH3:16])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].C(O)(=O)C(C)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH:12]1[C:13]2[C:7]3[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=3[O:1][C:8]=2[C:9]([NH:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:11]=1 |f:1.2.3,5.6.7,8.9.10|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=C(C=CC=C1)NC(C)=O
Name
Quantity
7.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
539 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)O
Name
Quantity
11.85 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 115° C. (inner temperature) for another night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
was then extracted by EtOAc three times
EXTRACTION
Type
EXTRACTION
Details
The extraction
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=CC=C(C=2OC3=C(C21)C=CC=C3)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 90 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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